Diethyl propionylmalonate
Overview
Description
Diethyl propionylmalonate is an organic compound with the molecular formula C10H16O5. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups. This compound is known for its applications in organic synthesis and is used as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl propionylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with propionyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions: Diethyl propionylmalonate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce malonic acid derivatives.
Decarboxylation: Upon heating, it can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol as a base, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid under reflux conditions.
Decarboxylation: Heating in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Alkylation: Alpha-substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl propionylmalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl propionylmalonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s enolate form can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .
Molecular Targets and Pathways:
Nucleophilic Attack: The enolate form of this compound can attack electrophilic centers in alkyl halides, leading to alkylation reactions.
Decarboxylation Pathway: The compound can undergo decarboxylation to form substituted acetic acids, which are important intermediates in various synthetic pathways.
Comparison with Similar Compounds
Diethyl malonate: A precursor to diethyl propionylmalonate, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, used in organic synthesis but with different reactivity due to the presence of methyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for the selective formation of alpha-substituted malonates. Its ability to undergo decarboxylation and form substituted acetic acids also sets it apart from other malonate derivatives .
Properties
IUPAC Name |
diethyl 2-propanoylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKFDRIECFSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176027 | |
Record name | Malonic acid, propionyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21633-77-2 | |
Record name | 1,3-Diethyl 2-(1-oxopropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21633-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl propionylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021633772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl propionyl malonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonic acid, propionyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL PROPIONYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ185I44ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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